2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one typically involves a multicomponent reaction. One common method includes the reaction of 4-nitroaniline, benzaldehyde, and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using catalysts such as β-cyclodextrin-SO3H to improve yield and selectivity. The reaction is carried out in a one-pot mechanism, making it cost-effective and less wasteful .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted thiazolidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another five-membered ring containing sulfur and nitrogen, but with different biological activities.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Similar structure but different substituents, leading to varied biological activities
Uniqueness
2-{[(4-Nitroanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one is unique due to the presence of the nitroanilino group, which imparts specific biological activities not seen in other thiazolidine derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62471-72-1 |
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Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(4-nitroanilino)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N4O3S/c21-15-10-24-16(19(15)13-4-2-1-3-5-13)18-11-17-12-6-8-14(9-7-12)20(22)23/h1-9,17H,10-11H2 |
InChI Key |
YGRIXQAUSCNNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NCNC2=CC=C(C=C2)[N+](=O)[O-])S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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